molecular formula C14H14O2 B113426 4-Benzyloxybenzyl alcohol CAS No. 836-43-1

4-Benzyloxybenzyl alcohol

Cat. No.: B113426
CAS No.: 836-43-1
M. Wt: 214.26 g/mol
InChI Key: OEBIVOHKFYSBPE-UHFFFAOYSA-N
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Description

4-Benzyloxybenzyl alcohol is an organic compound with the molecular formula C14H14O2. It is characterized by a benzyl group attached to a benzene ring via an oxygen atom, with an additional hydroxymethyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Biochemical Analysis

Biochemical Properties

4-Benzyloxybenzyl alcohol plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is often used as a protecting group for alcohols in organic synthesis. The compound interacts with various enzymes and proteins, facilitating or inhibiting biochemical reactions. For instance, it has been used in the synthesis of 13C-labelled derivatives of isoflavonoid phytoestrogens, such as genistein and biochanin A

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the activation of the CXCR4 receptor, which is involved in the trafficking of immune cells . This inhibition can impact cell signaling pathways and gene expression, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit the CXCR4 receptor by blocking its activation by HIV-1 gp120 . This binding interaction prevents the receptor from initiating downstream signaling pathways, thereby altering gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the pyrolysis process of this compound resin involves multiple reaction steps, including random scission of the main chain and homolytic cleavage of ether linkages . These processes can affect the compound’s long-term stability and its impact on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting specific receptors or enzymes. At higher doses, it can cause toxic or adverse effects. For example, studies on animal models have shown that high doses of similar compounds can lead to significant changes in cellular function and metabolism . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For instance, the compound can be metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which play a role in its breakdown and elimination . These metabolic pathways are essential for understanding the compound’s effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. For example, it has been shown to interact with transporters that facilitate its movement within cells . This distribution is crucial for its localization and accumulation in specific tissues, affecting its overall activity and function.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it can be localized to the endoplasmic reticulum or mitochondria, where it exerts its effects on cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyloxybenzyl alcohol can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.

Another method involves the reduction of 4-benzyloxybenzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, this compound is often produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reactions as in laboratory synthesis but is scaled up and optimized for large-scale production. Catalysts and automated systems are used to control reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxybenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 4-benzyloxybenzaldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to 4-benzyloxybenzylamine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

    Oxidation: 4-Benzyloxybenzaldehyde

    Reduction: 4-Benzyloxybenzylamine

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

4-Benzyloxybenzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of polymers and resins, particularly in the synthesis of Wang resin for solid-phase peptide synthesis.

Comparison with Similar Compounds

4-Benzyloxybenzyl alcohol can be compared with similar compounds such as:

    4-Hydroxybenzyl alcohol: Lacks the benzyl group, making it less hydrophobic and less reactive in certain substitution reactions.

    4-Benzyloxybenzaldehyde: Contains an aldehyde group instead of a hydroxyl group, making it more reactive in oxidation and reduction reactions.

    4-Benzyloxybenzylamine: Contains an amine group, making it more basic and reactive in nucleophilic substitution reactions.

The uniqueness of this compound lies in its combination of a benzyl ether and a hydroxyl group, providing a balance of reactivity and stability that is useful in various synthetic applications.

Properties

IUPAC Name

(4-phenylmethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBIVOHKFYSBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232450
Record name p-Benzyloxybenzyl chloride
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

836-43-1
Record name 4-(Benzyloxy)benzyl alcohol
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Record name 4-(Benzyloxy)benzyl alcohol
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Record name 836-43-1
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Record name p-Benzyloxybenzyl chloride
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Record name p-benzyloxybenzyl chloride
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Record name 4-(BENZYLOXY)BENZYL ALCOHOL
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Synthesis routes and methods

Procedure details

Phthalimidoacetaldehyde diethylacetate (5.3 g, 20 mmole) was dissolved in chloroform (100 mL) and a trifluoroacetic acid solution (50% aqueous, 80 mL) was added. The reaction mixture was stirred at room temperature for 12 hours. The chloroform layer was collected and dried over sodium sulfate. The filtrate was concentrated to give 3.75 g of the title compound (99% yield): TLC (Rf: 0.4; 40% EtOAc/Hexane), 1H NMR (DMSO-d6) δ 4.6 (s, 2 H, CH2), 7.8 (m, 4 H, Ar), 9.6 (s, 1 H, CHO). 13C NMR (DMSO-d6): δ 47.4 (CH2), 123.4 (Ar), 131.5 (Ar), 134.8 (Ar), 167.3 (CO), 196.8 (CHO).
Name
Phthalimidoacetaldehyde diethylacetate
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzyloxybenzyl alcohol
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Customer
Q & A

Q1: What is the significance of 4-Benzyloxybenzyl alcohol in organic synthesis?

A1: this compound is a versatile building block in organic synthesis. Its significance lies in its use as a starting material for the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, it serves as a key intermediate in the synthesis of the beta-blocker drug Betaxolol [].

Q2: Can you describe the synthetic route for incorporating this compound into the structure of Betaxolol, as outlined in the research?

A2: The research details a multi-step synthesis of Betaxolol where this compound plays a crucial role []. * It is first converted to its corresponding chloride, which then undergoes a series of reactions including nitrile formation, hydrolysis, and reduction to yield an alcohol derivative. * This derivative is subsequently etherified with bromomethylcyclopropane, followed by hydrogenolysis to generate a phenol intermediate.* This phenol is then reacted to introduce an epoxide group, which is finally opened with isopropylamine to yield Betaxolol.

Q3: Beyond its use in synthesizing Betaxolol, are there other applications of this compound in chemistry?

A3: Yes, this compound is also recognized as a key component of Wang Resin []. This resin is a widely used polymer support in solid-phase peptide synthesis. The presence of the this compound moiety allows for the attachment of amino acids and subsequent peptide chain elongation, highlighting its versatility in chemical synthesis.

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